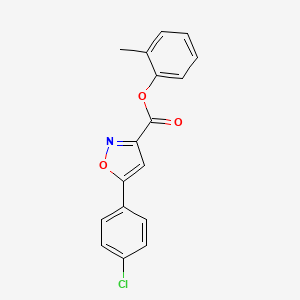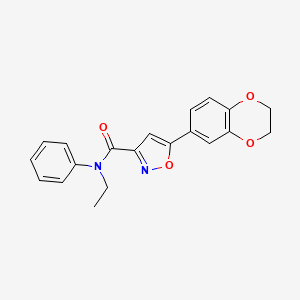![molecular formula C22H32N2O5S B11358897 Ethyl 1-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11358897.png)
Ethyl 1-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
The synthesis of Ethyl 1-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the sulfonyl and carbonyl groups through reactions with suitable reagents.
Esterification: Formation of the ethyl ester group through esterification reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
Ethyl 1-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 1-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Used in chiral optimization and drug synthesis.
4-(Hydroxymethyl)piperidine-1-carbodithioic acid: Utilized in solid-phase organic synthesis.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Studied for its antimalarial activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H32N2O5S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
ethyl 1-[1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H32N2O5S/c1-3-29-22(26)20-8-12-23(13-9-20)21(25)19-10-14-24(15-11-19)30(27,28)16-18-6-4-17(2)5-7-18/h4-7,19-20H,3,8-16H2,1-2H3 |
InChI Key |
SZOYHJNVNNGXOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11358817.png)
![2-(ethylsulfonyl)-N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11358822.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11358830.png)
![4-fluoro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11358847.png)
![5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11358849.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11358865.png)

![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358870.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B11358871.png)
![N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358878.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11358885.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11358887.png)


